molecular formula C12H14OS B14567427 1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene CAS No. 61783-65-1

1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene

Cat. No.: B14567427
CAS No.: 61783-65-1
M. Wt: 206.31 g/mol
InChI Key: NECHNQULPSJHJZ-UHFFFAOYSA-N
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Description

1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and a pent-3-yne-2-sulfinyl group. This compound belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene typically involves the following steps:

    Formation of the Alkyne Group: The alkyne group can be introduced through various methods, such as the dehydrohalogenation of dihalides or the coupling of terminal alkynes with halides using palladium-catalyzed cross-coupling reactions.

    Substitution on Benzene Ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pent-3-yne-2-sulfinyl)benzene involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the sulfinyl group can engage in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-Methyl-4-(phenylsulfonyl)benzene: Contains a phenylsulfonyl group instead of a pent-3-yne-2-sulfinyl group.

Properties

CAS No.

61783-65-1

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

1-methyl-4-pent-3-yn-2-ylsulfinylbenzene

InChI

InChI=1S/C12H14OS/c1-4-5-11(3)14(13)12-8-6-10(2)7-9-12/h6-9,11H,1-3H3

InChI Key

NECHNQULPSJHJZ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)S(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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